molecular formula C16H13N3O4 B14811244 Benzonitrile, 3-(3,4-dimethoxy-6-nitrobenzylidenamino)-

Benzonitrile, 3-(3,4-dimethoxy-6-nitrobenzylidenamino)-

Cat. No.: B14811244
M. Wt: 311.29 g/mol
InChI Key: WJBJMZKRCSRSAO-UHFFFAOYSA-N
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Description

3-[(4,5-dimethoxy-2-nitrobenzylidene)amino]benzonitrile is an organic compound with the molecular formula C16H13N3O4 and a molecular weight of 311.29 g/mol . This compound is characterized by the presence of a benzylideneamino group attached to a benzonitrile moiety, with additional methoxy and nitro substituents on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(4,5-dimethoxy-2-nitrobenzylidene)amino]benzonitrile typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 3-aminobenzonitrile under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(4,5-dimethoxy-2-nitrobenzylidene)amino]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4,5-dimethoxy-2-nitrobenzylidene)amino]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4,5-dimethoxy-2-nitrobenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(4,5-dimethoxy-2-nitrobenzylidene)amino]benzonitrile can be compared with other similar compounds, such as:

The uniqueness of 3-[(4,5-dimethoxy-2-nitrobenzylidene)amino]benzonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

3-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C16H13N3O4/c1-22-15-7-12(14(19(20)21)8-16(15)23-2)10-18-13-5-3-4-11(6-13)9-17/h3-8,10H,1-2H3

InChI Key

WJBJMZKRCSRSAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2=CC=CC(=C2)C#N)[N+](=O)[O-])OC

Origin of Product

United States

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